

An In-Depth Technical Guide to (2-Bromo-4,5-difluorophenyl)methanol

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Compound of Interest

Compound Name:	(2-Bromo-4,5-difluorophenyl)methanol
Cat. No.:	B572633

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Introduction

(2-Bromo-4,5-difluorophenyl)methanol is a halogenated aromatic alcohol that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromo group and two fluoro atoms on the phenyl ring, offers multiple reaction sites and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and safety information for **(2-Bromo-4,5-difluorophenyl)methanol**.

Chemical and Physical Properties

While comprehensive experimental data for **(2-Bromo-4,5-difluorophenyl)methanol** is not widely available in the public domain, the following table summarizes its fundamental properties based on information from chemical suppliers.

Property	Value	Source
CAS Number	476620-55-0	[1] [2] [3]
Molecular Formula	C ₇ H ₅ BrF ₂ O	[1] [2]
Molecular Weight	223.01 g/mol	[2]
Alternate Name	2-Bromo-4,5-difluorobenzyl alcohol	[4]
Boiling Point	75-76 °C (Note: This may be at reduced pressure)	[5]
Physical Form	Solid-Powder	[5]

Note: Critical physical properties such as melting point and solubility in various solvents are not readily available in published literature.

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **(2-Bromo-4,5-difluorophenyl)methanol** is not currently available. However, a common and effective method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehyde. The plausible synthetic route, therefore, involves the reduction of 2-bromo-4,5-difluorobenzaldehyde.

Proposed Synthesis: Reduction of 2-Bromo-4,5-difluorobenzaldehyde

The reduction of an aromatic aldehyde to a primary alcohol is a standard transformation in organic synthesis and can be readily achieved using mild reducing agents like sodium borohydride (NaBH₄)[\[6\]](#)[\[7\]](#)[\[8\]](#).

Reaction:

Figure 1: Proposed synthesis of **(2-Bromo-4,5-difluorophenyl)methanol**.

Detailed Experimental Protocol (General Procedure):

This protocol is a generalized procedure for the sodium borohydride reduction of an aromatic aldehyde and would require optimization for the specific substrate.

Materials:

- 2-Bromo-4,5-difluorobenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: In a round-bottom flask, dissolve 2-bromo-4,5-difluorobenzaldehyde (1.0 equivalent) in methanol.
- Cooling: Cool the solution to 0 °C in an ice bath with stirring.
- Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.
- Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by

Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
- **Extraction:** Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude **(2-Bromo-4,5-difluorophenyl)methanol** can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

As experimental spectra are not available, predicted spectroscopic data can provide an estimation of the expected chemical shifts and absorption bands.

¹H NMR (Predicted):

- **Ar-H:** Two signals in the aromatic region (δ 7.0-7.8 ppm), likely appearing as doublets or doublet of doublets due to coupling with fluorine atoms.
- **CH₂:** A singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-4.8 ppm.
- **OH:** A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Predicted):

- **C-Br:** A signal around δ 115-125 ppm.
- **C-F:** Signals in the range of δ 145-165 ppm, showing coupling with fluorine (¹JCF).
- **C-H (aromatic):** Signals in the aromatic region (δ 110-130 ppm), also showing C-F coupling.

- C-CH₂OH: The carbon bearing the hydroxymethyl group, likely in the range of δ 130-140 ppm.
- CH₂OH: A signal around δ 60-65 ppm.

FTIR (Predicted):

- O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
- C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
- C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹.
- C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
- C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.
- C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
- C-Br stretch: A band in the lower frequency region of the fingerprint region.

Mass Spectrometry (Predicted Fragmentation):

- Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z \approx 222 and 224 in a ~1:1 ratio due to the bromine isotopes ⁷⁹Br and ⁸¹Br).
- Loss of H₂O: A fragment corresponding to [M-18]⁺.
- Loss of Br: A fragment corresponding to [M-79/81]⁺.
- Benzylic cleavage: Fragments resulting from the cleavage of the C-C bond between the aromatic ring and the CH₂OH group.

Reactivity and Potential Applications

The chemical reactivity of **(2-Bromo-4,5-difluorophenyl)methanol** is influenced by its functional groups. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The bromine atom on the aromatic ring serves as a

handle for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The fluorine atoms can influence the reactivity of the aromatic ring and can also participate in hydrogen bonding interactions, which is a desirable feature in drug design[9].

The presence of fluorine atoms is known to often enhance metabolic stability, bioavailability, and binding affinity of drug candidates[9]. Therefore, **(2-Bromo-4,5-difluorophenyl)methanol** is a promising starting material for the synthesis of novel therapeutic agents, particularly in areas where these properties are advantageous.

Safety and Handling

Based on the GHS hazard statements, **(2-Bromo-4,5-difluorophenyl)methanol** should be handled with care[2].

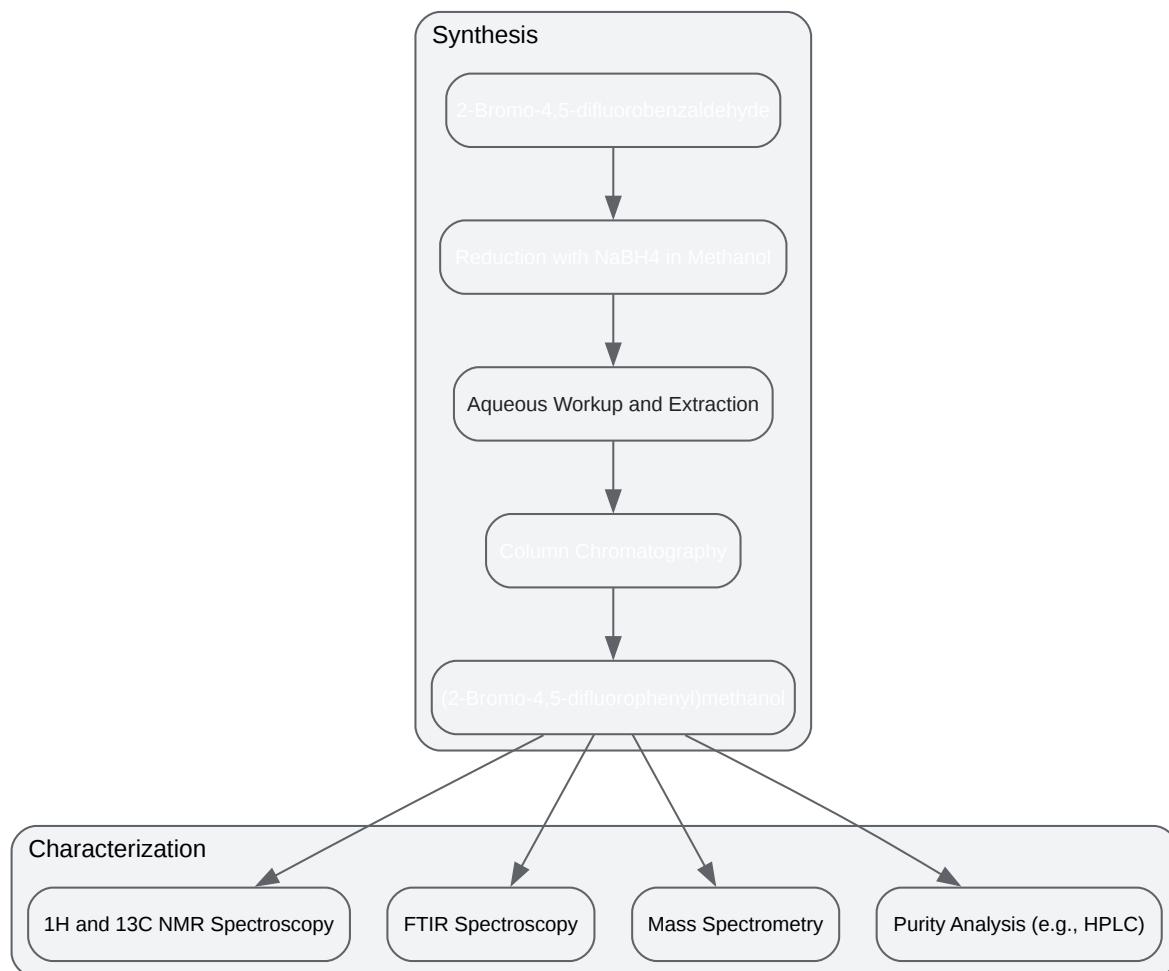
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H320: Causes eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P264: Wash hands thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P330: Rinse mouth.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Logical Workflow for Synthesis and Characterization



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Figure 2: A logical workflow for the synthesis and characterization.

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